[(4-Bromothiophen-2-yl)methyl](cyclohexylmethyl)amine
Description
(4-Bromothiophen-2-yl)methylamine is a secondary amine featuring a brominated thiophene ring and a cyclohexylmethyl substituent. The cyclohexylmethyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-cyclohexylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNS/c13-11-6-12(15-9-11)8-14-7-10-4-2-1-3-5-10/h6,9-10,14H,1-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZHWVMLZIYEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCC2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Bromothiophen-2-yl)methylamine is a derivative of thiophene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Synthesis and Structure
The synthesis of (4-Bromothiophen-2-yl)methylamine can be achieved through various methods, including Suzuki cross-coupling reactions. These reactions have been shown to yield significant amounts of related compounds with functional moieties that enhance biological activity. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde produces derivatives that can be further modified to improve their pharmacological profiles .
Antibacterial Activity
Recent studies have demonstrated that compounds structurally similar to (4-Bromothiophen-2-yl)methylamine exhibit notable antibacterial properties. For instance, compounds derived from thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 4 to 32 μg/mL, indicating moderate to strong antibacterial activity .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC against S. aureus | MIC against E. coli | MIC against MRSA |
|---|---|---|---|
| Compound A | 8 μg/mL | 16 μg/mL | 4 μg/mL |
| Compound B | 16 μg/mL | 32 μg/mL | 8 μg/mL |
| (4-Bromothiophen-2-yl)methylamine | TBD | TBD | TBD |
The mechanism of action for these antibacterial compounds involves disrupting bacterial cell membrane integrity, leading to cell death. This is particularly significant in the context of rising antibiotic resistance .
Anticancer Activity
In addition to antibacterial properties, compounds containing thiophene moieties have been investigated for their anticancer potential. Studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that the presence of bromine and amine groups enhances cytotoxicity against cancer cells .
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of a series of thiophene derivatives on human breast cancer cells (MCF-7). The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. The study emphasized the importance of structural modifications in enhancing efficacy .
Anti-inflammatory Activity
The anti-inflammatory effects of thiophene-based compounds have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property is particularly beneficial for conditions such as arthritis and other inflammatory diseases.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of (4-Bromothiophen-2-yl)methylamine and Analogs
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent Features | Key Properties |
|---|---|---|---|---|
| (4-Bromothiophen-2-yl)methylamine | C₁₂H₁₈BrNS | 298.25* | Bromothiophene + cyclohexylmethyl | High lipophilicity (logP ~3.5†), rigid structure |
| (4-Bromothiophen-2-yl)methylamine | C₁₃H₁₄BrNS | 296.23 | Bromothiophene + phenylethyl | Aromatic interaction potential, moderate logP |
| (4-Bromothiophen-2-yl)methylamine | C₆H₈BrNS | 206.10 | Bromothiophene + methyl | Low molecular weight, higher solubility |
| 2-(4-Bromo-thiophen-2-yl)-2-methoxyethan-1-amine | C₇H₁₀BrNOS | 236.13 | Bromothiophene + methoxyethyl | Increased polarity due to methoxy group |
| [(4-Bromothiophen-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine | C₁₃H₁₃BrFNS | 314.22 | Bromothiophene + fluorinated aromatic | Enhanced electronic effects from fluorine |
*Calculated based on atomic weights. †Estimated using fragment-based methods.
Key Observations :
- Steric Effects : Cyclohexylmethyl’s bulkiness may hinder crystal packing (as seen in bromophenyl amides with planar substituents; cf. ) and influence binding to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
